Home > Products > Screening Compounds P106507 > N-[4-(4-propionyl-1-piperazinyl)phenyl]pentanamide
N-[4-(4-propionyl-1-piperazinyl)phenyl]pentanamide -

N-[4-(4-propionyl-1-piperazinyl)phenyl]pentanamide

Catalog Number: EVT-4845165
CAS Number:
Molecular Formula: C18H27N3O2
Molecular Weight: 317.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximidamide (BN 80933)

Compound Description: BN 80933 is a dual-action compound exhibiting both neuronal nitric oxide synthase (nNOS) inhibition and antioxidant properties. [] This compound demonstrated significant neuroprotective effects in mouse models of transient focal cerebral ischemia. Specifically, intravenous administration of BN 80933 led to a reduction in infarct volume, improved neurological scores, decreased blood-brain barrier disruption, reduced brain edema, and decreased neutrophil infiltration. []

Relevance: While structurally distinct from N-[4-(4-propionyl-1-piperazinyl)phenyl]pentanamide, BN 80933 shares the common feature of a piperazine ring. This ring is a frequently encountered pharmacophore in medicinal chemistry and its presence suggests potential for exploring related compounds with variations around this core structure. Additionally, both compounds target neurological pathways, highlighting a potential area of shared biological activity despite structural differences. []

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

Compound Description: NAPMA is a compound found to be a potent inhibitor of osteoclast differentiation. [] This inhibition occurs through the downregulation of osteoclast-specific markers, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9. [] The result of this inhibition is a decrease in bone resorption and actin ring formation, suggesting NAPMA as a potential therapeutic agent for osteoporosis and other bone-related diseases. []

Relevance: NAPMA shares a significant structural similarity with N-[4-(4-propionyl-1-piperazinyl)phenyl]pentanamide, particularly the presence of a 4-acetyl-1-piperazinylphenyl moiety. This shared substructure suggests that variations around this core, like the change in linker and terminal amide substitution, could lead to alterations in biological activity and potentially target different therapeutic areas. []

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz)

Compound Description: PPOAC-Bz exhibits strong inhibitory effects on osteoclastogenesis, similar to NAPMA. [] This compound affects the expression of various osteoclast-specific marker genes and impedes the development of mature osteoclasts. [] PPOAC-Bz has shown potential in preventing OVX-induced bone loss in vivo, making it a possible candidate for treating osteolytic disorders. []

Relevance: The structural resemblance between PPOAC-Bz and N-[4-(4-propionyl-1-piperazinyl)phenyl]pentanamide lies in the shared 4-acyl-1-piperazinylphenyl moiety. The difference lies in the acyl group (benzoyl vs. propionyl) and the substituent on the phenoxy ring (chloro vs. unsubstituted). Exploring these variations allows for understanding the structure-activity relationships within this class of compounds. []

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide (PPOA-N-Ac-2-Cl)

Compound Description: PPOA-N-Ac-2-Cl acts as an inhibitor of osteoclast differentiation, demonstrating significant reduction in the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner. [] This compound influences the expression of osteoclast-specific marker genes like TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5). [] PPOA-N-Ac-2-Cl also attenuates the protein levels of CtsK, a protease crucial for bone resorption, leading to a decrease in bone resorption activity and F-actin ring formation. []

Relevance: Both PPOA-N-Ac-2-Cl and N-[4-(4-propionyl-1-piperazinyl)phenyl]pentanamide share the 4-acetyl-1-piperazinylphenyl scaffold. The primary structural difference lies in the substitution pattern on the phenoxy ring and the length of the amide linker. This comparison highlights the significance of subtle structural changes in modulating biological activity within this compound class. []

4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides

Compound Description: This series of compounds were synthesized as potential therapeutic agents for Alzheimer's disease due to their inhibitory activity against butyrylcholinesterase. [] These compounds feature a substituted phenyl group on the benzamide nitrogen, and among them, the derivative with a 4-ethylphenyl substituent (4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide) exhibited excellent inhibitory activity (IC50 = 0.82 ± 0.001 μM), comparable to the reference standard Eserine (IC50 = 0.85 ± 0.0001 μM). []

Relevance: While the core structure differs from N-[4-(4-propionyl-1-piperazinyl)phenyl]pentanamide, the presence of a piperazine ring, an amide linker, and an aromatic ring system in both suggests a potential for shared pharmacophoric elements. Notably, both compound series explore modifications around the piperazine nitrogen and terminal aromatic ring. []

Properties

Product Name

N-[4-(4-propionyl-1-piperazinyl)phenyl]pentanamide

IUPAC Name

N-[4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C18H27N3O2/c1-3-5-6-17(22)19-15-7-9-16(10-8-15)20-11-13-21(14-12-20)18(23)4-2/h7-10H,3-6,11-14H2,1-2H3,(H,19,22)

InChI Key

QYDVNKQTSPHMHK-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.